molecular formula C22H21N3O4 B2478983 Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 941915-48-6

Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Katalognummer: B2478983
CAS-Nummer: 941915-48-6
Molekulargewicht: 391.427
InChI-Schlüssel: LFZZFIPYECVDKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative featuring a six-membered heterocyclic ring with two adjacent nitrogen atoms (positions 1 and 2). Key structural elements include:

  • A 3,5-dimethylbenzamido group at position 4, providing steric bulk and hydrophobic interactions.
  • An ester group at position 3, which may influence solubility and metabolic stability.
  • A keto group at position 6, enabling hydrogen bonding.

However, direct biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Eigenschaften

IUPAC Name

ethyl 4-[(3,5-dimethylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-4-29-22(28)20-18(23-21(27)16-11-14(2)10-15(3)12-16)13-19(26)25(24-20)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZZFIPYECVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC(=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 941915-48-6) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4C_{22}H_{21}N_{3}O_{4}, with a molecular weight of 391.4 g/mol. The structure features a dihydropyridazine core, which is known for its diverse biological activities.

PropertyValue
CAS Number941915-48-6
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol

Synthesis

The synthesis of ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions, including the formation of the dihydropyridazine ring and subsequent acylation with 3,5-dimethylbenzamide. The synthetic route can be optimized for yield and purity using various catalysts and reaction conditions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound significantly inhibited proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations ranging from 10 to 50 µM, with IC50 values indicating moderate potency.

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it has been suggested that the compound may interfere with the PI3K/Akt pathway, leading to apoptosis in cancer cells. Further studies are needed to elucidate the exact molecular targets.

Antioxidant Properties

In addition to its anticancer activity, ethyl 4-(3,5-dimethylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has shown promise as an antioxidant. Research indicates that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This property could be beneficial in preventing oxidative damage associated with various diseases.

Case Studies

  • MCF-7 Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Method : MTT assay was performed to assess cell viability.
    • Results : The compound reduced cell viability by approximately 70% at 50 µM after 48 hours.
  • HeLa Cell Line Study :
    • Objective : To investigate the apoptotic effects on cervical cancer cells.
    • Method : Flow cytometry was utilized to analyze apoptotic markers.
    • Results : Increased annexin V staining indicated significant apoptosis induction at higher concentrations.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Effects
Feature Target Compound CXL017
Core Structure 1,6-dihydropyridazine Chromene (benzopyran)
Aromatic Substituents 3,5-dimethylbenzamido, phenyl 3,5-dimethoxyphenyl
Ester Groups Ethoxycarbonyl at position 3 Ethoxycarbonyl at position 3 and 4
Bioactivity Not reported in evidence Chemosensitizer for MDR leukemia cells

Key Observations :

  • The 3,5-dimethyl vs. 3,5-dimethoxy substitution on the benzamido/aryl group may alter electronic and steric properties, impacting target binding.
  • The chromene core in CXL017 enables planar stacking, whereas the dihydropyridazine ring in the target compound may adopt distinct puckering conformations (see Section 2.3), affecting molecular recognition.
Crystallographic and Conformational Analysis

The Cremer-Pople puckering parameters () provide a framework to analyze the dihydropyridazine ring’s non-planarity. For example:

  • A six-membered ring’s puckering amplitude ($Q$) and phase angle ($\theta$) could influence binding pocket compatibility.
  • Compared to planar chromenes, dihydropyridazines with puckered conformations may exhibit altered steric interactions in biological targets.

Mercury CSD 2.0 () could further compare crystal packing motifs, such as hydrogen-bonding networks or π-stacking patterns, between the target compound and analogues. For instance:

  • The amide NH and keto O in the target compound may form intermolecular H-bonds, stabilizing crystal lattices differently than CXL017’s amino and ester groups .
Hydrogen Bonding and Supramolecular Chemistry

Using graph set analysis (), the target compound’s amide-ester pharmacophore could be classified into motifs like $ \text{R}_2^2(8) $ (cyclic dimer) or $ \text{C}(4) $ (chain).

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Core Pyridazine Intermediate Synthesis

The synthesis begins with the preparation of 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a key intermediate. This scaffold is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions. For example, reacting ethyl acetoacetate with phenylhydrazine in ethanol at reflux yields the dihydropyridazine core. Subsequent oxidation with potassium permanganate introduces the 6-keto group.

Table 1: Reaction Conditions for Pyridazine Core Formation
Parameter Optimal Range
Solvent Ethanol
Temperature 80–85°C (reflux)
Catalyst Concentrated HCl (0.5 eq)
Reaction Time 4–6 hours
Yield 70–75%

Amide Coupling with 3,5-Dimethylbenzoyl Chloride

The 4-amino group on the pyridazine ring undergoes nucleophilic acyl substitution with 3,5-dimethylbenzoyl chloride. This step requires activation of the carboxylic acid group on the benzoyl chloride and is typically mediated by carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Mechanistic Insights :

  • Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, enhancing electrophilicity.
  • Nucleophilic Attack : The 4-amino group on the pyridazine attacks the activated carbonyl, displacing the urea derivative.
  • Deprotonation : Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation.
Table 2: Amide Coupling Optimization
Parameter Optimal Range
Coupling Agent DCC (1.2 eq)
Solvent Anhydrous DMF
Temperature 0–5°C (initial), then 25°C
Reaction Time 12–16 hours
Yield 85–90%

Esterification of the Carboxylic Acid Group

The final step introduces the ethyl ester moiety at position 3 of the pyridazine ring. This is achieved via Fischer esterification, where the carboxylic acid reacts with excess ethanol in the presence of sulfuric acid as a catalyst.

Critical Considerations :

  • Water Removal : Molecular sieves or azeotropic distillation with toluene improves esterification efficiency.
  • Temperature Control : Prolonged heating above 70°C risks decarboxylation or ring decomposition.
Table 3: Esterification Parameters
Parameter Optimal Range
Alcohol Ethanol (5 eq)
Catalyst H2SO4 (0.1 eq)
Temperature 60–65°C
Reaction Time 8–10 hours
Yield 78–82%

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from a 1:3 (v/v) ethyl acetate/petroleum ether mixture. This solvent system selectively dissolves impurities while precipitating the target compound as white crystals.

Table 4: Recrystallization Efficiency
Solvent Ratio (Ethyl Acetate:Petroleum Ether) Purity (%) Recovery (%)
1:3 >98 85–90
1:2 95 80–85

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.1 Hz, 3H, CH3), 2.40 (s, 6H, Ar-CH3), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 7.45–8.10 (m, 9H, aromatic).
  • 13C NMR : δ 14.1 (CH3), 21.5 (Ar-CH3), 61.8 (OCH2), 165.2 (C=O ester), 170.1 (C=O amide).

Infrared (IR) Spectroscopy :

  • 1685 cm−1: Stretching vibration of the amide C=O bond.
  • 1720 cm−1: Ester C=O absorption.
  • 1540 cm−1: N-H bending in the amide group.

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advances employ tandem amidation–esterification sequences to reduce purification steps. For instance, using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent allows simultaneous activation of both carboxylic acid and amine groups in DMF at 25°C. This method achieves comparable yields (80–85%) but requires stringent anhydrous conditions.

Enzymatic Catalysis

Lipase-mediated esterification has been explored for eco-friendly synthesis. Candida antarctica lipase B (CAL-B) catalyzes ethanolysis of the carboxylic acid intermediate in toluene at 50°C, though yields remain lower (60–65%).

Challenges and Optimization Opportunities

  • Byproduct Formation : Urea derivatives from DCC require filtration, increasing process time. Switching to water-soluble carbodiimides (e.g., EDC) simplifies workup.
  • Solvent Selection : Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF), a biodegradable solvent, improves sustainability without compromising yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.